2,6-Dichloroindophenol sodium salt dihydrate
Overview
Description
2,6-Dichloroindophenol sodium salt dihydrate is a chemical compound widely used as a redox dye. It is known for its application in the determination of vitamin C (ascorbic acid) and its role in various biochemical assays . The compound is characterized by its blue color when oxidized and colorless state when reduced .
Mechanism of Action
Target of Action
The primary target of 2,6-Dichloroindophenol sodium salt dihydrate is Vitamin C (ascorbic acid) . It is used as a redox dye in the determination of Vitamin C .
Mode of Action
This compound acts as a redox dye . In the presence of Vitamin C, it gets reduced to a colorless hydroxy compound . This change in color is used to quantify the amount of Vitamin C present in a sample .
Biochemical Pathways
The compound is involved in the redox reactions associated with Vitamin C determination . It is also used to investigate the efficiency of gold nanoparticles for the enzymatic activity of glucose oxidase .
Result of Action
The interaction of this compound with its target results in a color change, which is used to determine the concentration of Vitamin C in a sample . In addition, it has been suggested that it may serve as a pro-oxidant chemotherapeutic targeting human cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of moisture . It is typically stored at room temperature and is soluble in water , which can affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly as a redox dye. It has been used to investigate the efficiency of gold nanoparticles for the enzymatic activity of glucose oxidase . The nature of these interactions involves the transfer of electrons during the redox reactions .
Cellular Effects
These reactions can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,6-Dichloroindophenol sodium salt dihydrate involves its role as a redox dye. It can accept electrons during redox reactions, which can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
This compound is involved in the metabolic pathway of vitamin C determination . It interacts with enzymes such as glucose oxidase during this process .
Subcellular Localization
Given its role in redox reactions, it is likely that it is found in areas of the cell where these reactions occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloroindophenol sodium salt dihydrate typically involves the reaction of 2,6-dichlorophenol with sodium hydroxide and subsequent oxidation . The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions under stringent quality control measures. The process includes the purification of the compound to achieve high purity levels suitable for analytical and research purposes .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloroindophenol sodium salt dihydrate undergoes various chemical reactions, including:
Oxidation: The compound is reduced to a colorless state when it reacts with reducing agents such as ascorbic acid.
Common Reagents and Conditions
Oxidizing Agents: Ascorbic acid is commonly used to reduce this compound.
Reaction Conditions: The reactions typically occur in aqueous solutions under controlled pH and temperature conditions.
Major Products Formed
Scientific Research Applications
2,6-Dichloroindophenol sodium salt dihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in various chemical assays.
Biology: Employed in the determination of vitamin C content in biological samples.
Medicine: Utilized in biochemical assays to study enzymatic activities and metabolic pathways.
Industry: Applied in the food and beverage industry for quality control and analysis of vitamin C content.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorophenolindophenol sodium salt
- 2,6-Dichloro-N-(4-hydroxyphenyl)-1,4-benzoquinoneimine sodium salt
Uniqueness
2,6-Dichloroindophenol sodium salt dihydrate is unique due to its specific redox properties and its widespread use as a redox indicator in various scientific fields. Its ability to undergo color changes upon reduction makes it particularly useful in analytical chemistry and biochemical assays .
Properties
IUPAC Name |
sodium;4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2.Na.2H2O/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;;;/h1-6,16H;;2*1H2/q;+1;;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHXLAHEFATELD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C=C(C(=O)C(=C2)Cl)Cl)[O-].O.O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2NNaO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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